Welcome to the BenchChem Online Store!
molecular formula C8H8BrNO B8754101 2-Bromo-3-(2-methoxyethenyl)pyridine

2-Bromo-3-(2-methoxyethenyl)pyridine

Cat. No. B8754101
M. Wt: 214.06 g/mol
InChI Key: KUNAEAAAKMZQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735399B2

Procedure details

To a white suspension of sodium hydride (1.36 g, 34 mmol) in DMSO (16 mL) at room temperature was added clear solution of (methoxymethyl)triphenyl)phosphonium chloride in DMSO (40 mL). The mixture became a yellow suspension. To the above suspension was added 2-bromonicotinaldehyde (2.48 g, 13.3 mmol) in DMSO (16 mL) dropwise. The mixture was stirred at room temperature for 20 hours then treated with excess sodium bicarbonate (sat), extracted with ether. The combined ether layer was washed with brine, dried over magnesium sulfate and concentrated. Purification by chromatography on silica gel gave E and Z mixture of 2-bromo-3-(2-methoxyvinyl)pyridine (1.88 g, 66%) as yellow oil. A solution of E and Z mixture of 2-bromo-3-(2-methoxyvinyl)pyridine(1.88 g, 8.79 mmol) in formic acid (96%, 10 mL) was stirred at 60° C. for 16 hours and at 80° C. for 3 hours before cooled to room temperature. Most of formic acid was removed. The mixture was diluted with ethyl acetate, washed with sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. Purification by chromatography on silica gel gave 2-(2-bromopyridin-3-yl)acetaldehyde (864 mg, 53% yield) as yellow solid.
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
phosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.48 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.88 g
Type
reactant
Reaction Step Five
Quantity
1.88 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl-].[PH4+].BrC1N=CC=CC=1C=O.C(=O)(O)[O-].[Na+].[Br:19][C:20]1[C:25]([CH:26]=[CH:27][O:28]C)=[CH:24][CH:23]=[CH:22][N:21]=1>CS(C)=O.C(O)=O>[Br:19][C:20]1[C:25]([CH2:26][CH:27]=[O:28])=[CH:24][CH:23]=[CH:22][N:21]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
phosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[PH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
2.48 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=N1
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC1=NC=CC=C1C=COC
Step Six
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC1=NC=CC=C1C=COC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
gave
STIRRING
Type
STIRRING
Details
was stirred at 60° C. for 16 hours and at 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Most of formic acid was removed
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=NC=CC=C1CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 864 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.